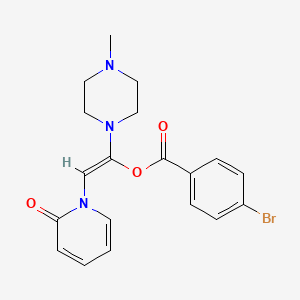
(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, pyridine, and benzoate moieties, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by their functionalization and coupling. Key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Synthesis of the Pyridine Moiety: Pyridine derivatives are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The final step involves coupling the piperazine and pyridine moieties with the benzoate group, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The piperazine and pyridine moieties can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets through competitive binding or allosteric modulation, affecting downstream signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-BROMOBENZOATE stands out due to its combination of piperazine, pyridine, and benzoate groups
Propiedades
Fórmula molecular |
C19H20BrN3O3 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
[(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1-yl)ethenyl] 4-bromobenzoate |
InChI |
InChI=1S/C19H20BrN3O3/c1-21-10-12-22(13-11-21)18(14-23-9-3-2-4-17(23)24)26-19(25)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b18-14- |
Clave InChI |
CATDVCALWVDTPK-JXAWBTAJSA-N |
SMILES isomérico |
CN1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CN1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)

![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)

![5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B14946813.png)

![N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B14946830.png)
![4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B14946836.png)
![3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946843.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14946856.png)
![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14946860.png)
![N-(2,6-dichlorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B14946861.png)
![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)
